An In-depth Technical Guide to 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone: A Core Scaffold for Drug Discovery
An In-depth Technical Guide to 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone: A Core Scaffold for Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone, a heterocyclic ketone of significant interest in contemporary medicinal chemistry. We will delineate its fundamental molecular properties, provide a robust and reproducible synthetic protocol, and discuss its characterization using standard analytical techniques. The primary focus will be on the compound's strategic importance as a versatile scaffold in drug development, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The methodologies and insights presented are grounded in established chemical principles to ensure scientific integrity and facilitate immediate application in a research setting.
Core Molecular Attributes
A precise understanding of the molecular formula and weight of a compound is the bedrock of all subsequent experimental work, from synthesis to bioassay.
Molecular Formula and Weight
The elemental composition and corresponding molar mass are critical for stoichiometric calculations in synthesis and for the unambiguous identification of the compound via mass spectrometry.
| Attribute | Value | Source |
| Chemical Formula | C₁₁H₁₀N₂O | N/A |
| Molecular Weight | 186.21 g/mol | N/A |
This data is foundational for all quantitative aspects of working with this molecule.
Synthesis and Characterization: A Validated Approach
The reliable synthesis and rigorous characterization of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone are essential for its use in any research or development pipeline. This section details a common synthetic route and the necessary analytical methods to confirm its structure and purity.
Synthetic Rationale and Workflow
The construction of the pyrazole ring system is a cornerstone of heterocyclic chemistry. A prevalent and efficient method involves the condensation of a β-dicarbonyl equivalent with a hydrazine derivative. The following workflow illustrates a logical and widely employed synthetic strategy.
Caption: A generalized workflow for the synthesis of the target pyrazole.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear endpoints and purification steps.
Materials:
-
3-oxo-3-phenylpropanal (or a suitable precursor)
-
Phenylhydrazine hydrochloride
-
Ethanol (or a similar protic solvent)
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate solution
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the β-dicarbonyl precursor (1.0 equivalent) in ethanol.
-
Addition of Reagents: Add phenylhydrazine hydrochloride (1.1 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction Execution: The mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling, the reaction mixture is often concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a mild base like sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The crude product is purified, most commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. Key signals would include the aromatic protons of the phenyl ring, the pyrazole ring proton, and the methyl protons of the acetyl group.
-
¹³C NMR: Reveals the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: This technique helps to identify key functional groups, notably the carbonyl (C=O) stretch of the ketone and the N-H stretch of the pyrazole ring.
Strategic Applications in Drug Discovery
Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, with numerous examples found in approved drugs and clinical candidates.[1][2] Their prevalence is due to their favorable drug-like properties and their ability to engage in key biological interactions.
A Versatile Intermediate for Library Synthesis
The ethanone moiety of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone is a key functional handle that allows for a wide range of chemical transformations. This versatility enables the rapid generation of diverse chemical libraries for screening against various biological targets.
Caption: Key derivatization pathways from the ethanone functional group.
A Privileged Scaffold for Kinase Inhibition
The pyrazole core is a well-established "privileged scaffold" in the design of kinase inhibitors. The nitrogen atoms of the pyrazole can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. The phenyl group and the modifiable ethanone side chain can be tailored to occupy adjacent pockets, thereby influencing potency and selectivity. This strategic positioning makes 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone an excellent starting point for the development of novel kinase-targeted therapies.
Conclusion
1-(4-Phenyl-1H-pyrazol-3-yl)ethanone is a molecule of significant synthetic utility and strategic importance in drug discovery. Its straightforward synthesis, coupled with its versatile chemical functionality and the proven track record of the pyrazole scaffold in medicinal chemistry, makes it a valuable asset for any research program aimed at the discovery of novel therapeutics. This guide has provided the essential technical information and a logical framework for researchers to confidently incorporate this compound into their synthetic and drug discovery endeavors.
References
-
El Kodadi, M.; Malek, F.; Ramdani, A. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank2004 , 2004, M369. [Link]
-
Nasser, N. M. et al. 1-[1-(3-Methyl-phen-yl)-5-phenyl-4-phenyl-sulfonyl-1H-pyrazol-3-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online2011 , 67(11), o2922. [Link]
-
PubChem. 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
PubChem. 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
Sheikh, T. U. et al. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online2009 , 65(2), o330. [Link]
-
Singh, N. et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules2022 , 27(19), 6296. [Link]
-
Vágvölgyi, C. et al. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC2011 , (xi), 1-21. [Link]
-
Vergelli, C. et al. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Archiv der Pharmazie2020 , 353(10), e2000133. [Link]
